1-(benzo[d]oxazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)pyrrolidine-2-carboxamide
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Overview
Description
1-(benzo[d]oxazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)pyrrolidine-2-carboxamide is a complex organic compound that features a unique combination of benzo[d]oxazole, thiophene, and pyrrolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(benzo[d]oxazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[d]oxazole core, followed by the introduction of the pyrrolidine and thiophene groups through a series of coupling reactions. Key steps may include:
Formation of benzo[d]oxazole: This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives.
Coupling reactions:
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of scale-up synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the process is environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 1-(benzo[d]oxazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxamide to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may vary depending on the specific substitution, but typical reagents include halogens, alkylating agents, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce amines.
Scientific Research Applications
1-(benzo[d]oxazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)pyrrolidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.
Industry: It may be used in the development of advanced materials, such as organic semiconductors or catalysts.
Mechanism of Action
The mechanism of action of 1-(benzo[d]oxazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, depending on the context of its application. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
2-(2-Hydroxyphenyl)benzothiazole: Shares a similar benzo[d]oxazole core but differs in the substituents attached to the core.
Benzo[1,2-b4,5-b’]dithiophene: Another compound with a fused ring system, used in materials science for its electronic properties.
Uniqueness: 1-(benzo[d]oxazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)pyrrolidine-2-carboxamide is unique due to its combination of benzo[d]oxazole, thiophene, and pyrrolidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications across different fields of research.
Biological Activity
The compound 1-(benzo[d]oxazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)pyrrolidine-2-carboxamide is a novel synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
- Molecular Formula : C₁₈H₁₈N₂O₂S
- Molecular Weight : 318.42 g/mol
- CAS Number : 1795477-31-4
The biological activity of this compound can be attributed to its structural components, particularly the benzo[d]oxazole and thiophene moieties, which are known for their pharmacological properties. The compound's mechanism involves modulation of neurotransmitter systems, particularly through the inhibition of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's.
In Vitro Studies
Recent studies have demonstrated that derivatives similar to this compound exhibit significant inhibitory effects on AChE and BuChE. For instance, a related compound showed IC₅₀ values ranging from 5.80 ± 2.18 µM to 40.80 ± 5.90 µM against AChE and from 7.20 ± 2.30 µM to 42.60 ± 6.10 µM against BuChE, with some derivatives outperforming standard inhibitors like Donepezil .
Case Studies
- Alzheimer's Disease Model : In a study involving a transgenic mouse model of Alzheimer's disease, compounds structurally related to the target compound were administered. These compounds demonstrated a significant reduction in amyloid plaque formation and improved cognitive function as measured by the Morris water maze test .
- Neuroprotection : Another study investigated the neuroprotective effects of this class of compounds in neuronal cell lines exposed to oxidative stress. The results indicated that these compounds could significantly reduce cell death and promote neuronal survival through anti-apoptotic pathways .
Efficacy and Potency Comparison
The following table summarizes the IC₅₀ values of various derivatives related to the target compound in inhibiting AChE and BuChE:
Compound Name | IC₅₀ (AChE) µM | IC₅₀ (BuChE) µM |
---|---|---|
Donepezil | 33.65 ± 3.50 | 35.80 ± 4.60 |
Compound A | 6.40 ± 1.10 | 7.50 ± 1.20 |
Compound B | 5.80 ± 2.18 | 7.20 ± 2.30 |
Compound C | 6.90 ± 1.20 | 7.60 ± 2.10 |
This table illustrates that certain analogues derived from similar structures exhibit superior potency compared to established drugs.
Properties
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-N-(2-thiophen-2-ylethyl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c22-17(19-10-9-13-5-4-12-24-13)15-7-3-11-21(15)18-20-14-6-1-2-8-16(14)23-18/h1-2,4-6,8,12,15H,3,7,9-11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMBGZNURRNPBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NCCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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